molecular formula C20H20N2O4 B3535210 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

Cat. No.: B3535210
M. Wt: 352.4 g/mol
InChI Key: MIYSDNWAONPPBP-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide is a synthetic compound featuring a 1,3-dioxoisoindole core linked to a butanamide chain and a 2-ethoxyphenyl substituent. Its interactions with bovine serum albumin (BSA) suggest favorable pharmacokinetic characteristics, such as prolonged plasma half-life and efficient transport .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(2-ethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-2-26-17-11-6-5-10-16(17)21-18(23)12-7-13-22-19(24)14-8-3-4-9-15(14)20(22)25/h3-6,8-11H,2,7,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYSDNWAONPPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide typically involves the following steps:

    Formation of the Isoindoline Core: This can be achieved through the cyclization of phthalic anhydride with an amine.

    Attachment of the Butanamide Side Chain: This step involves the reaction of the isoindoline core with a butanoyl chloride derivative under basic conditions.

    Introduction of the Ethoxyphenyl Group: The final step involves the coupling of the intermediate with 2-ethoxyaniline under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Isoindoline derivatives are used as ligands in catalytic reactions.

    Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes.

    Receptor Binding: They may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide (CAS 112349-82-3)
  • Structural Difference : The ethoxy group is para-substituted (4-position) on the phenyl ring instead of ortho (2-position).
  • The ortho substitution in the target compound could reduce rotational freedom, enhancing specificity for certain targets .
N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide (CAS 313267-30-0)
  • Structural Difference : A propionamide chain replaces the butanamide linker, and the phenyl ring has methyl groups at 2- and 4-positions.
  • Functional Impact: Shorter linker length may reduce flexibility and binding affinity.
4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides
  • Structural Difference : Bromine substitution on the isoindole ring and variable phenyl substituents.
  • Functional Impact : Bromine increases molecular weight and may enhance anticonvulsant activity. Compounds in this series (e.g., 3d, 3i, 3k) showed reduced neurotoxicity compared to standard drugs, suggesting that halogenation can fine-tune therapeutic indices .

Functional Analogs with Anti-Inflammatory or Genotoxicity Profiles

Thalidomide Derivatives (e.g., Compound 6P)
  • Structural Difference : A benzohydrazide group replaces the butanamide chain, and the ethoxy group is para-substituted.
  • Functional Impact : Enhanced lipophilicity in 6P improves TNF-α inhibition but may increase off-target toxicity. The target compound’s amide linker and ortho-ethoxy group likely balance anti-inflammatory efficacy with reduced toxicity, as seen in BSA binding studies .
Nitric Oxide (NO)-Donor Compounds (C1–C6)
  • Structural Difference : Nitrate esters or sulfonamide groups are appended to the isoindole core.
  • Functional Impact: These compounds (e.g., C1–C6) exhibit lower genotoxicity (MNRET frequency < 6/1,000 cells) compared to hydroxyurea (up to 33.7/1,000 cells).

Pharmacokinetic and Binding Profile Comparisons

BSA Binding Affinity
  • Target Compound : Exhibits strong interactions with BSA via hydrophobic forces and hydrogen bonding, as confirmed by multi-spectroscopic and molecular docking studies. This suggests prolonged circulation time and efficient delivery to target tissues .
  • Analog 6P : Similar BSA binding mechanisms but with higher lipophilicity due to the benzohydrazide group, which may increase tissue accumulation but raise toxicity risks .
Metabolic Stability
  • Target Compound: Demonstrated stability in biological fluids (e.g., plasma) in UPLC-MS/MS studies, with a half-life exceeding 8 hours. This surpasses analogs like C1–C6, which require frequent dosing due to rapid NO release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-ethoxyphenyl)butanamide

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